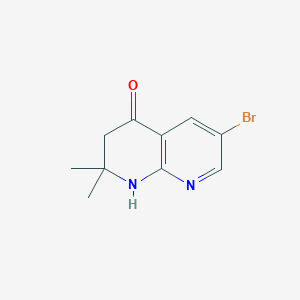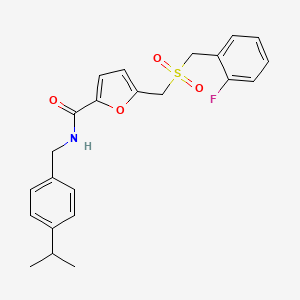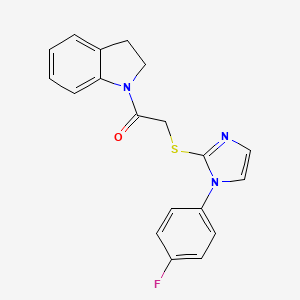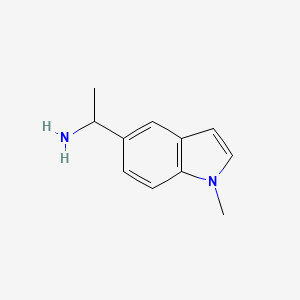
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a chemical compound with a molecular weight of 310.37 . It is a derivative of the 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It is prominently present in the molecular structures of various research studies .Wissenschaftliche Forschungsanwendungen
Antifungal Activities
Compounds derived from 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol have demonstrated significant antifungal properties. For example, the synthesis and antifungal activities of related compounds, such as 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole, showed their potential in inhibiting mycelia growth across various fungi species (Chen et al., 2007).
Antimicrobial and Antioxidant Agents
Studies have highlighted the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives via green chemistry processes. These derivatives exhibited promising antimicrobial and antioxidant activities, suggesting their potential in treating diseases like cancer, Parkinson’s, inflammation, and diabetes (Yarmohammadi et al., 2020).
Antioxidant Potential
The antioxidant potential of compounds like 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, which shares a similar structure with 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol, has been investigated. These compounds showed significant radical scavenging abilities and binding to oxidative stress-related protein targets (Shehzadi et al., 2018).
Photosensitive Agents
The related compound, 5-(bromopropoxyphenyl)-10,15,20-triphenylporphyrin, derived from 1,3,4-oxadiazole thiols, showed potential as a photosensitive agent, especially in medical applications like photodynamic therapy (Zheng et al., 2011).
Fungicidal Activities
Derivatives of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol have been studied for their fungicidal activities. Compounds like 2-alkylthio-5-(3,4,5-tribenzyloxyphenyl)-1,3,4-oxadiazoles exhibited high efficacy against specific fungi strains (Long et al., 2006).
Wirkmechanismus
Target of Action
The compound 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol belongs to the class of molecules that contain the Trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting The tmp group has been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties , indicating that it may affect multiple biochemical pathways.
Result of Action
The TMP group has been associated with diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Action Environment
The broad range of biological activities associated with the tmp group suggests that these compounds may be adaptable to various environments and conditions .
Safety and Hazards
The safety data sheet for a related compound, 3,4,5-Trimethoxyphenyl isothiocyanate, indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3,4,5-triethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-4-17-10-7-9(13-15-16-14(21)20-13)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6H2,1-3H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJZORVXNFXVIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)
![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)
![[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2372156.png)

![1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2372158.png)

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2372165.png)




![3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2372177.png)